propargyl-PEG3 NHS acetate
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Overview
Description
Propargyl-PEG3 NHS acetate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a versatile reagent used in various chemical and biological applications. The compound contains a propargyl group, a polyethylene glycol chain with three ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. The propargyl group allows for click chemistry reactions, while the NHS ester facilitates the conjugation to primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propargyl-PEG3 NHS acetate typically involves the following steps:
Preparation of Propargyl-PEG3: The starting material, polyethylene glycol with three ethylene glycol units (PEG3), is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form propargyl-PEG3.
Activation with NHS: The propargyl-PEG3 is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG3 are reacted with propargyl bromide in industrial reactors.
Purification: The resulting propargyl-PEG3 is purified using techniques such as column chromatography.
NHS Ester Formation: The purified propargyl-PEG3 is then reacted with NHS and DCC in large-scale reactors to form this compound.
Final Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3 NHS acetate undergoes several types of chemical reactions:
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form triazoles.
Amide Bond Formation: The NHS ester reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Amide Bond Formation: The reaction with primary amines is usually performed in a buffer solution at pH 7-9.
Major Products Formed
Triazoles: Formed from the CuAAC reaction between the propargyl group and azides.
Amides: Formed from the reaction between the NHS ester and primary amines.
Scientific Research Applications
Propargyl-PEG3 NHS acetate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins, peptides, and antibodies for various assays and studies.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of functionalized surfaces and materials for various industrial applications.
Mechanism of Action
The mechanism of action of propargyl-PEG3 NHS acetate involves the following steps:
Activation of NHS Ester: The NHS ester is activated and reacts with primary amines to form stable amide bonds.
Click Chemistry: The propargyl group undergoes CuAAC reactions with azides to form triazoles. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2 NHS acetate: Contains two ethylene glycol units instead of three.
Propargyl-PEG4 NHS acetate: Contains four ethylene glycol units instead of three.
Azido-PEG3 NHS acetate: Contains an azido group instead of a propargyl group.
Uniqueness
Propargyl-PEG3 NHS acetate is unique due to its combination of a propargyl group and an NHS ester, which allows for both click chemistry and amide bond formation. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-2-5-18-6-7-19-8-9-20-10-13(17)21-14-11(15)3-4-12(14)16/h1H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNCHKQKDNFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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